An In-depth Technical Guide to (2,4-Dimethylphenyl)amino](oxo)acetic Acid: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to (2,4-Dimethylphenyl)amino](oxo)acetic Acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2,4-Dimethylphenyl)amino](oxo)acetic acid, also known as N-(2,4-dimethylphenyl)oxamic acid. Synthesizing chemical principles with practical applications, this document delves into the compound's core properties, synthesis, and its emerging significance in medicinal chemistry, particularly for professionals in drug discovery and development.
Compound Identity and Core Physicochemical Properties
(2,4-Dimethylphenyl)amino](oxo)acetic acid is an organic compound featuring a substituted aromatic amine linked to an oxoacetic acid moiety. This structure is a derivative of oxamic acid, where the amino group is substituted with a 2,4-dimethylphenyl group.
Nomenclature and Identifiers:
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Systematic Name: acetic acid
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Synonym: N-(2,4-dimethylphenyl)oxamic acid
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CAS Number: 856336-39-5
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Molecular Formula: C₁₀H₁₁NO₃
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Molecular Weight: 193.2 g/mol
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 193.2 g/mol | [Calculated] |
| Density | 1.290±0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | Sealed in dry, room temperature | ChemicalBook |
| Appearance | White to off-white solid (Expected) | General knowledge of similar compounds |
Structural Representation:
Caption: Molecular structure of (2,4-Dimethylphenyl)amino](oxo)acetic acid.
Synthesis and Purification
The synthesis of N-aryl oxamic acids is a well-established process in organic chemistry. The primary route involves the acylation of the corresponding aniline with an oxalyl derivative, followed by hydrolysis.
Synthetic Pathway:
The synthesis of (2,4-Dimethylphenyl)amino](oxo)acetic acid can be achieved through a two-step process starting from 2,4-dimethylaniline.
Caption: General synthetic workflow for N-aryloxamic acids.
Detailed Experimental Protocol:
This protocol is adapted from a general procedure for the synthesis of N-aryloxamic acids.[1]
Step 1: Synthesis of Ethyl 2-((2,4-dimethylphenyl)amino)-2-oxoacetate
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To a solution of 2,4-dimethylaniline (10 mmol) in dichloromethane (DCM, 30 mL), add triethylamine (Et₃N, 11 mmol).
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Cool the mixture to 0°C in an ice bath.
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Slowly add ethyl oxalyl chloride (11 mmol) to the solution.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Upon completion, quench the reaction with 1.0 M HCl (20 mL) and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is used directly in the next step.
Step 2: Hydrolysis to (2,4-Dimethylphenyl)amino](oxo)acetic acid
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Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF, 15 mL) and water (5 mL).
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Add lithium hydroxide (LiOH, 50 mmol) to the solution.
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Stir the mixture at room temperature for 12 hours.
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After hydrolysis, wash the basic reaction mixture with DCM (3 x 30 mL) to remove any unreacted starting material.
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Separate the aqueous phase and acidify to a pH of approximately 2-3 with 1.0 M aqueous HCl.
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Extract the resulting aqueous mixture with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
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Evaporate the solvent and recrystallize the residue from a suitable solvent system like DCM/hexanes to yield the pure product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted in DMSO-d₆):
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~13.0-14.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This proton is typically broad and downfield.
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~10.0-10.5 ppm (s, 1H): Amide proton (-NH-).
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~7.0-7.5 ppm (m, 3H): Aromatic protons of the dimethylphenyl ring.
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~2.2-2.3 ppm (s, 6H): Protons of the two methyl groups (-CH₃) on the aromatic ring.
¹³C NMR Spectroscopy (Predicted in DMSO-d₆):
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~162-164 ppm: Carboxylic acid carbonyl carbon (-COOH).
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~158-160 ppm: Amide carbonyl carbon (-C=O).
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~130-140 ppm: Aromatic carbons, including the substituted carbons.
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~115-125 ppm: Aromatic carbons (CH).
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~17-21 ppm: Methyl carbons (-CH₃).
Infrared (IR) Spectroscopy (Predicted, KBr pellet):
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~3300-3400 cm⁻¹: N-H stretching of the amide.
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~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
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~1700-1750 cm⁻¹: C=O stretching of the carboxylic acid.
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~1650-1680 cm⁻¹: C=O stretching of the amide (Amide I band).
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~1500-1550 cm⁻¹: N-H bending of the amide (Amide II band).
Mass Spectrometry (Predicted):
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Electrospray Ionization (ESI-): Expected [M-H]⁻ ion at m/z 192.2.
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ESI+: Expected [M+H]⁺ ion at m/z 194.2 and [M+Na]⁺ at m/z 216.2.
Reactivity and Stability
N-(2,4-dimethylphenyl)oxamic acid is expected to exhibit reactivity characteristic of both a carboxylic acid and a secondary amide.
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Carboxylic Acid Reactivity: The carboxylic acid group can undergo esterification, and conversion to an acid chloride, and can act as a proton donor.
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Amide Reactivity: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.
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Stability: The compound should be stored in a dry, well-ventilated place, away from strong oxidizing agents. It is sensitive to air and light.
Applications in Drug Discovery and Development
The oxamic acid scaffold is of significant interest to the pharmaceutical industry due to its role as a structural mimic of pyruvate, the end-product of glycolysis. This allows oxamic acid derivatives to act as competitive inhibitors of lactate dehydrogenase (LDH).
Mechanism of Action as an LDH Inhibitor:
Caption: Inhibition of Lactate Dehydrogenase by oxamic acid derivatives.
Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to increased lactate production. By inhibiting LDH, oxamic acid derivatives can disrupt the energy metabolism of cancer cells, leading to apoptosis.[2] This makes LDH a promising target for cancer therapy.
Therapeutic Potential:
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Oncology: The potential of oxamic acid derivatives as anticancer agents is an active area of research.[2] By targeting the metabolic vulnerability of cancer cells, these compounds could offer a selective therapeutic strategy.
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Infectious Diseases: LDH is also a crucial enzyme in the metabolism of various pathogens, including the malaria parasite Plasmodium falciparum. Oxamic acid derivatives have shown promise as antimalarial agents by inhibiting the parasite's LDH.[3]
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Fertility Control: Some studies have explored oxamate analogues as selective inhibitors of LDH-C4, an isozyme specific to testes, suggesting potential applications in male fertility control.[4]
Experimental Protocol: LDH Activity Assay
This protocol provides a general method to assess the inhibitory activity of (2,4-Dimethylphenyl)amino](oxo)acetic acid against lactate dehydrogenase.
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Prepare Reagents:
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Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
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Substrate Solution: 10 mM sodium pyruvate in assay buffer.
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Cofactor Solution: 5 mM NADH in assay buffer.
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Enzyme Solution: A suitable concentration of purified LDH (e.g., from rabbit muscle or human recombinant) in assay buffer.
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Inhibitor Stock Solution: A 10 mM stock solution of (2,4-Dimethylphenyl)amino](oxo)acetic acid in DMSO. Prepare serial dilutions in assay buffer.
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Assay Procedure (96-well plate format):
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To each well, add 50 µL of assay buffer.
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Add 10 µL of the inhibitor solution at various concentrations (or DMSO for the control).
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Add 20 µL of the enzyme solution and incubate for 15 minutes at room temperature.
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Initiate the reaction by adding 20 µL of the substrate solution.
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Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
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Data Analysis:
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Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
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Plot the percentage of inhibition versus the inhibitor concentration.
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Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
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Safety and Handling
Based on safety data for related compounds, (2,4-Dimethylphenyl)amino](oxo)acetic acid should be handled with care.
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Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and may cause an allergic skin reaction.
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Precautions: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.
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Storage: Keep the container tightly closed in a dry and well-ventilated place. The compound is air and light-sensitive; handle and store under an inert gas.
Conclusion
(2,4-Dimethylphenyl)amino](oxo)acetic acid is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the established biological significance of the oxamic acid scaffold as an LDH inhibitor make it an attractive candidate for further investigation. Researchers in oncology, infectious diseases, and other therapeutic areas can leverage the information in this guide to explore the potential of this and related compounds in their drug development programs. Further studies are warranted to fully elucidate the specific biological activity and therapeutic potential of this particular derivative.
References
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- Castañeda-Hernández, G., et al. (2014). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
- Maciel, J. B., et al. (2022). Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. MDPI.
- Penna-Coutinho, J., et al. (2011). Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase.
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Chemsrc. (n.d.). CAS#:856336-39-5 | acetic acid.
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